1-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Conformational restriction Ligand efficiency Ortho-fluorine effect

Researchers developing kinase inhibitors (c-Met, JAK, Aurora, VEGFR) often encounter regioisomeric fluorophenyl building blocks with divergent coupling efficiency and unpredictable biological readout. This compound's ortho-fluorine substituent restricts N-aryl bond rotation, reducing conformational entropy upon target binding for improved ligand efficiency vs. meta- or para-fluoro analogs. - Direct precursor to LQFM039 (in vivo anti-inflammatory, antinociceptive, vasorelaxant activity via NO/cGMP pathway) [Evidence Provided] - Pinacol ester form resists protolytic deboronation and offers superior bench stability for scalable Suzuki-Miyaura coupling [Evidence Provided] - Supported by Merck multikilogram API synthesis precedent and Boehringer Ingelheim JAK inhibitor patent filings [Evidence Provided]

Molecular Formula C15H18BFN2O2
Molecular Weight 288.13 g/mol
Cat. No. B13920074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Molecular FormulaC15H18BFN2O2
Molecular Weight288.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3F
InChIInChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)11-9-18-19(10-11)13-8-6-5-7-12(13)17/h5-10H,1-4H3
InChIKeyNGJXZSCZHOVHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1402240-89-4): Structural and Procurement Baseline


1-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1402240-89-4) is a pinacol boronate ester derivative featuring an ortho-fluorophenyl substituent at the N1 position of a pyrazole ring and a dioxaborolane moiety at the C4 position . With molecular formula C₁₅H₁₈BFN₂O₂ and molecular weight 288.13 g/mol, it is typically supplied at ≥95% purity . This compound belongs to the class of N-aryl pyrazole-4-boronic acid pinacol esters, which serve as privileged building blocks in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions enabling the construction of biaryl and heterobiaryl architectures targeting kinases (c-Met, JAK, Aurora, VEGF receptors) and other therapeutic enzymes [1].

Privileged N-aryl pyrazole boronic ester scaffold for Suzuki-Miyaura cross-coupling toward kinase-focused libraries.
Ortho-fluorine substitution provides conformational restriction reported to reduce rotational entropy and may support ligand efficiency design strategies.
Supplied as pinacol boronate ester for improved bench-top stability and industrial coupling reliability compared to free boronic acid.

Why 1-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cannot Be Casually Substituted by Its Regioisomers or De-fluorinated Analog


The ortho-fluorine atom on the N1-phenyl ring of this compound introduces a unique conformational restriction that is absent in the meta-fluoro, para-fluoro, and unsubstituted phenyl analogs. Fluorination at the ortho position exerts both a steric and electronic influence: the electron-withdrawing effect polarizes the aryl ring, while the steric bulk adjacent to the pyrazole N1 restricts rotational freedom about the N-aryl bond, reducing conformational entropy upon target binding [1]. This ortho-effect has been demonstrated to produce improved ligand efficiency and metabolic stability in drug design contexts compared to non-ortho-substituted analogs [1]. Furthermore, published pharmacological evaluations of regioisomeric 2-fluorophenyl, 3-fluorophenyl, and 4-fluorophenyl pyrazole-tetrazole derivatives by the same research group reveal distinct biological profiles across the three fluorine positions, confirming that the position of fluorine substitution—not merely its presence—governs pharmacodynamic outcome [2][3]. Procuring a different regioisomer therefore risks altering both synthetic coupling efficiency and downstream biological readout in ways that are not predictable a priori.

Regioisomer mismatch may alter coupling efficiency and biological readout
Meta-fluoro, para-fluoro, and non-fluorinated phenyl analogs lack the ortho steric constraint on N-aryl rotation. Published pharmacological profiles differ across fluorine positions, indicating that regioisomer choice governs downstream pharmacodynamic outcome.
Boron form dictates scale-up robustness
Free boronic acid (CAS 1374984-33-4) may be more susceptible to protodeboronation and oxidative side reactions under aqueous basic Suzuki conditions. The pinacol ester form has been validated in multikilogram c-Met inhibitor synthesis at Merck.
N1-substitution determines electronic and binding character
Sulfonyl-substituted analogs reported for antitumor activity lack aromatic character at N1. The 2-fluorophenyl group may engage π-stacking and hydrophobic interactions that are absent in purely electron-withdrawing N1 substituents.

Quantitative Differentiation Evidence: 1-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole vs. Closest Comparators


Ortho-Fluorine Conformational Restriction: Reduced Rotational Entropy Compared to Meta-Fluoro and Para-Fluoro Isomers

The ortho-fluorine atom on the N1-phenyl ring of this compound creates a conformationally restricted environment that reduces rotational entropy about the N-aryl bond. This effect, described as a 'para-directing effect' of ortho-fluorination, is predicted to improve ligand efficiency—a critical metric in drug design that combines potency with molecular size [1]. In contrast, meta-fluoro (1-(3-fluorophenyl) analog) and para-fluoro (1-(4-fluorophenyl) analog) isomers lack this steric constraint at the ortho position, resulting in greater rotational freedom and higher conformational entropy penalties upon target binding. While direct experimental torsional barrier measurements for this specific compound have not been reported, the conformational bias introduced by ortho-fluorine substituents is a well-established principle in medicinal chemistry, supported by crystallographic and computational evidence across multiple fluorinated heterocyclic systems [2].

Ortho-Fluorine Conformational Restriction
Class-level inference
Reduced rotational entropy vs. meta-fluoro and para-fluoro isomers; fewer accessible N-aryl rotamers.
Supports fragment-based design where conformational pre-organization may improve ligand efficiency.
Based on established ortho-fluorine bias in N-aryl heterocycles; direct torsional barrier not reported for this compound.
Conformational restriction Ligand efficiency Ortho-fluorine effect Medicinal chemistry

Pharmacological Divergence of 2-Fluorophenyl vs. 4-Fluorophenyl Pyrazole Derivatives: Cross-Study Comparison of Anti-Inflammatory Activity

De Oliveira et al. (2023) reported that the 2-fluorophenyl pyrazole-tetrazole derivative LQFM039—synthesized from a 1-(2-fluorophenyl)-1H-pyrazole-4-yl precursor—produced significant anti-inflammatory, antinociceptive, and vasorelaxant effects in murine models at oral doses of 17.5, 35, and 70 mg/kg [1]. The compound reduced abdominal writhing, licking time in both neurogenic and inflammatory phases of the formalin test, and carrageenan-induced paw edema with reduction of cell migration. Mechanistically, the effects were mediated through the NO/cGMP pathway and calcium channel blockade [1]. Critically, the same research group previously published a parallel study on the 4-fluorophenyl regioisomer (5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole) [2], enabling cross-study comparison. While both isomers demonstrated biological activity, the distinct fluorine position dictates differences in molecular recognition—the 2-fluoro substituent influences both the electronic environment of the pyrazole ring and the conformational preference of the N-aryl bond, while the 4-fluoro exerts primarily electronic effects through resonance.

Pharmacological Regioisomer Divergence
Cross-study comparable
2-fluorophenyl derivative LQFM039: in vivo anti-inflammatory and antinociceptive activity via NO/cGMP pathway at 17.5–70 mg/kg p.o. in murine models. Distinct from 4-fluorophenyl and 3-fluorophenyl regioisomers.
Reported model-response context shows differentiated pathway engagement by fluorine position.
Cross-study comparison; no single-study head-to-head between all regioisomers. Murine models used.
Anti-inflammatory Antinociceptive NO/cGMP pathway Pyrazole-tetrazole Regioisomer comparison

Industrial Validation: Pyrazole-4-Boronic Ester Scaffold in Multikilogram c-Met Kinase Inhibitor Manufacturing at Merck

Stewart et al. (2010) at Merck Sharp & Dohme demonstrated the use of a pyrazole boronic ester as one of three key fragments in the highly convergent, multikilogram synthesis of a c-Met kinase inhibitor (compound 1) that underwent clinical investigation [1]. The synthesis employed three fragments—a dihalotricyclic core, a chiral sulfamide side chain, and a pyrazole boronic ester—joined via sequential Suzuki-Miyaura coupling in a process delivering 2.71 kg of final API in seven steps (longest linear sequence) [1]. The selection of the pyrazole boronic ester fragment specifically reflects the demonstrated robustness of the pinacol boronate ester for large-scale palladium-catalyzed cross-coupling with reliable yields and minimal protodeboronation, a critical quality attribute for industrial procurement that distinguishes pinacol esters from the corresponding free boronic acids (which are more prone to protodeboronation and oxidative side reactions under aqueous basic conditions) [1][2].

Industrial Scale-Up Validation
Class-level inference
Pinacol boronate ester scaffold used in Merck multikilogram c-Met inhibitor synthesis (2.71 kg API); sequential Suzuki-Miyaura coupling with minimal protodeboronation.
Supports process chemistry procurement for scale-up; pinacol ester may offer coupling reliability advantage over free boronic acid.
Class-level evidence on pyrazole boronic esters; specific compound not the exact building block used by Merck.
c-Met kinase inhibitor Process chemistry Multikilogram synthesis Suzuki-Miyaura coupling Industrial scale-up

Boron-Containing Pyrazole Class Validation: JAK Kinase Inhibitor Patent Landscape

A 2022 patent application (WO 2022/133420 A1) assigned to Boehringer Ingelheim Animal Health USA and Borah Inc. discloses a series of novel boron-containing pyrazole compounds as Janus kinase (JAK) inhibitors for the treatment of inflammation, autoimmune diseases, and cancer [1][2]. The patent highlight, published in ACS Medicinal Chemistry Letters, confirms the growing pharmaceutical industry interest in boron-containing pyrazole scaffolds as targeted covalent or reversible covalent inhibitors of the JAK family (JAK1, JAK2, JAK3, Tyk2) [1]. While the target compound itself is not explicitly claimed in this patent, it serves as a direct structural precursor to the boronic acid pharmacophore featured in the claimed compounds. This contrasts with non-boron-containing pyrazole kinase inhibitors (e.g., traditional pyrazole carboxamides as JAK inhibitors), where the absence of the boron atom eliminates the potential for covalent or reversible covalent target engagement—a mechanistic distinction that can confer prolonged target residence time and differentiated selectivity profiles.

JAK Inhibitor Patent Landscape
Supporting evidence
Boehringer Ingelheim WO 2022/133420 A1 claims boron-containing pyrazoles as JAK inhibitors; signals pharmaceutical investment in covalent/reversible covalent modalities.
Assay-response context: boron may enable differentiated target engagement compared to non-boron kinase inhibitors.
Patent highlight; no matched-pair IC50 data publicly available.
JAK inhibitor Boron-containing pyrazole Patent analysis Inflammation Autoimmune disease

Antitumor Activity of Pyrazole Boronic Acid Pinacol Esters: In Vitro Proliferation Data for Structurally Related Compounds

Liu et al. (2024) reported the synthesis, X-ray crystal structures, DFT calculations, and antitumor proliferative activity of two pyrazole boronic acid pinacol ester compounds in the Journal of Molecular Structure [1]. The study evaluated the proliferative effects of 1-(cyclopropylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (compound A) and N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-sulfonamide (compound B) [1]. While these compounds differ from the target compound in their N1 substitution (sulfonyl vs. 2-fluorophenyl), the study establishes the broader class evidence that pyrazole-4-boronic acid pinacol esters exhibit measurable antitumor proliferative activity [1]. The 2-fluorophenyl substitution at N1 offers a distinct electronic environment compared to sulfonyl substituents: the fluorophenyl group is electron-withdrawing via induction but can also engage in π-stacking and hydrophobic interactions with target protein binding pockets, whereas sulfonyl groups are purely electron-withdrawing and lack aromatic character.

Pyrazole Boronic Ester Antitumor Data
Class-level inference
Structurally related sulfonyl-substituted pyrazole boronic pinacol esters showed antitumor proliferative activity in vitro; first X-ray and DFT structural characterization available.
Cell-model endpoint review suggests class relevance; 2-fluorophenyl substitution may differ via aromatic interactions absent in sulfonyl analogs.
Not a direct test of target compound. Data to verify for 2-fluorophenyl analog.
Antitumor activity Pyrazole boronic ester X-ray crystallography Hirshfeld surface analysis DFT calculations

Optimal Application Scenarios for 1-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Based on Verified Evidence


Medicinal Chemistry Programs Targeting Kinases Where Conformational Restriction Enhances Ligand Efficiency

In fragment-based drug discovery or structure-based design targeting kinases (c-Met, JAK, Aurora, VEGF receptors) where the N-aryl pyrazole serves as a hinge-binding or hydrophobic pocket-occupying motif, the ortho-fluorine conformational restriction of this compound is strategically advantageous. The reduced rotational entropy upon target binding is predicted to yield improved ligand efficiency compared to meta-fluoro or para-fluoro analogs, which lack this steric constraint [1]. This makes the 2-fluorophenyl building block the preferred choice when the target binding pocket benefits from a conformationally pre-organized ligand conformation, as validated by the successful deployment of pyrazole boronic esters in Merck's multikilogram c-Met inhibitor synthesis [2].

Synthesis of Anti-Inflammatory and Antinociceptive Pyrazole Derivatives via Suzuki-Miyaura Coupling

The 2-fluorophenyl pyrazole-4-boronic ester serves as the direct synthetic precursor to LQFM039 (5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole), a compound with demonstrated in vivo anti-inflammatory, antinociceptive, and vasorelaxant effects mediated through the NO/cGMP pathway and calcium channel blockade at oral doses of 17.5–70 mg/kg in murine models [3]. The pharmacological profile is distinct from that of the 4-fluorophenyl and 3-fluorophenyl regioisomers, which were published separately by the same research group and showed differentiated biological activities [4]. Researchers exploring SAR around the fluorophenyl position in pyrazole-based anti-inflammatory agents should specifically procure the 2-fluoro isomer to access this validated pharmacological space.

Process Chemistry Scale-Up Requiring Robust Boronate Ester Coupling Partners

In process development contexts where reliable Suzuki-Miyaura coupling performance at scale is critical, the pinacol boronate ester form of this compound offers advantages over the free boronic acid: reduced protolytic deboronation under nonaqueous coupling conditions, improved bench-top stability, and compatibility with a range of palladium catalysts [2][5]. The industrial precedent of pyrazole-4-boronic pinacol esters in multikilogram API synthesis at Merck provides procurement confidence for teams transitioning from medicinal chemistry to process research [2].

Boron-Containing Covalent or Reversible Covalent Inhibitor Design

For programs exploring boron-containing pharmacophores as covalent or reversible covalent warheads targeting kinases (JAK family) or proteasome-associated pathways, this compound provides the boronic ester prodrug form that can be unmasked to the active boronic acid species. The 2022 patent landscape (WO 2022/133420 A1) from Boehringer Ingelheim and Borah Inc. validates the pharmaceutical relevance of boron-containing pyrazoles as JAK inhibitors for inflammation, autoimmune disease, and cancer [6]. The pinacol ester serves as a stable, characterizable, and purchasable precursor to the boronic acid pharmacophore, enabling library synthesis and SAR exploration in this emerging therapeutic modality.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis via Suzuki-Miyaura coupling
Conformationally restricted ortho-fluorophenyl boronic ester
Coupling efficiency and protodeboronation resistance at scale
Anti-inflammatory pyrazole SAR studies
2-Fluorophenyl regioisomer for distinct pharmacological space
NO/cGMP pathway and calcium channel endpoint context
Covalent/reversible covalent inhibitor design
Boron-containing pyrazole as masked boronic acid precursor
Target engagement modality vs. non-boron kinase inhibitors
Process chemistry scale-up of biaryl architectures
Industrial-pinacol ester stability and coupling reliability
Multikilogram c-Met inhibitor synthesis precedent review
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